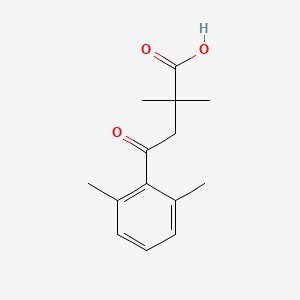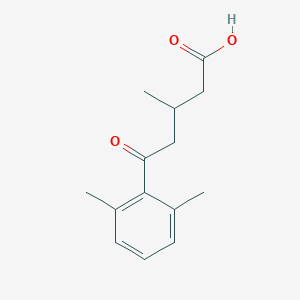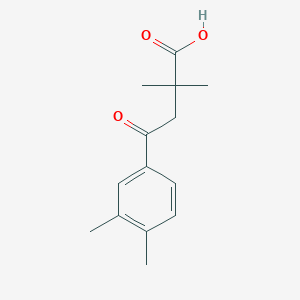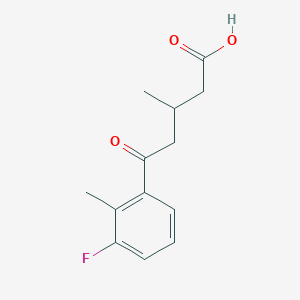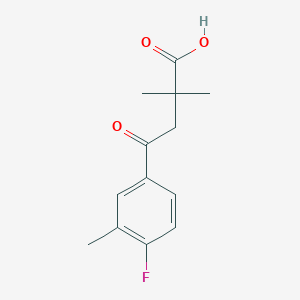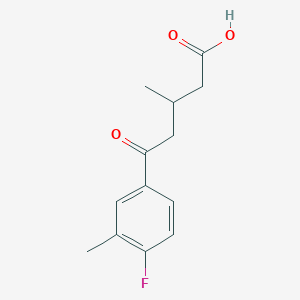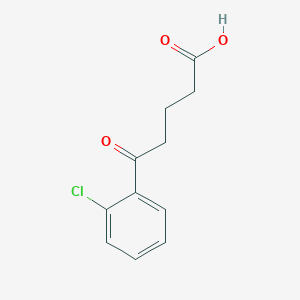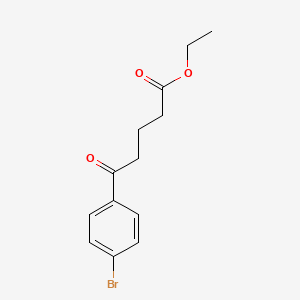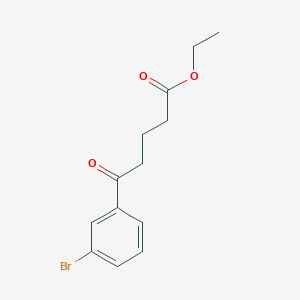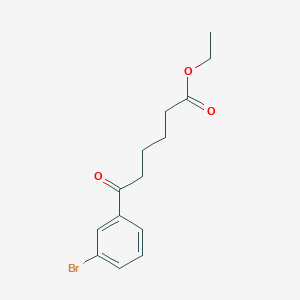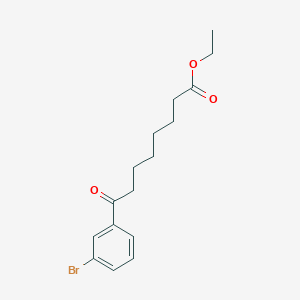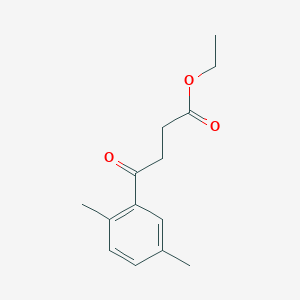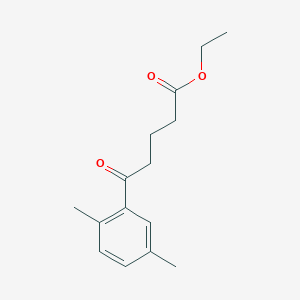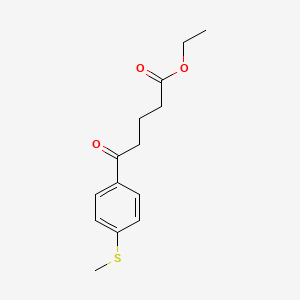
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate, also known as EMTV, is a synthetic compound that has recently gained attention for its potential applications in the field of scientific research. EMTV is a novel compound that has been developed to serve as a building block for the synthesis of other compounds, as well as to be used as a tool to study biochemical and physiological effects in laboratory experiments.
Aplicaciones Científicas De Investigación
Organic Peroxide Formation
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate has been studied in the context of organic peroxide formation. For example, the reaction of hydrogen peroxide with ethyl 4-oxovalerate results in ethyl 4,4-dihydroperoxyvalerate, showcasing its potential in organic peroxide synthesis (Cubbon & Hewlett, 1968).
Liquid Crystal Semiconductors
This compound is also relevant in the study of liquid crystal semiconductors. It has been demonstrated that certain derivatives, such as 5T(Me)Ox, exhibit liquid crystal phases and can be polymerized for use in semiconductors, indicating a possible application in electronic devices (McGlashon et al., 2012).
Enzymatic Synthesis Applications
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate is also significant in enzymatic synthesis processes. For instance, its stereoisomers have been used in the enzymatic resolution and synthesis of florfenicol, a veterinary antibiotic (Clark, Fischer, & Schumacher, 1991).
Dye Synthesis
Additionally, this compound plays a role in the synthesis of disperse dyes, particularly in complexation with metals like copper, cobalt, and zinc. These dyes have applications in coloring polyester and nylon fabrics, as well as having certain fastness properties (Abolude et al., 2021).
Anticancer Research
In anticancer research, derivatives of ethyl 5-(4-methylthiophenyl)-5-oxovalerate have been synthesized and evaluated for their action against various cancer cell lines, suggesting its potential use in the development of new anticancer drugs (Kattimani et al., 2013).
Catalytic Applications
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate is also used in catalytic studies, such as in the hydrogenation of ethyl 2,4-dioxovalerate to produce various compounds with potential applications in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).
Chemical Synthesis Efficiency
Research has also focused on improving the efficiency and safety of synthesizing derivatives of this compound. For instance, ethyl 2-methylthiophene-3-carboxylate, a related compound, has been synthesized using a process that avoids strong bases and non-cryogenic conditions (Kogami & Watanabe, 2011).
Propiedades
IUPAC Name |
ethyl 5-(4-methylsulfanylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-17-14(16)6-4-5-13(15)11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCNQQOXROBHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645599 |
Source


|
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate | |
CAS RN |
854859-01-1 |
Source


|
| Record name | Ethyl 4-(methylthio)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854859-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

